molecular formula C6H8N2O4 B1211436 alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid CAS No. 77006-27-0

alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid

Cat. No. B1211436
CAS RN: 77006-27-0
M. Wt: 172.14 g/mol
InChI Key: XIHYCWZNHQMZSX-UHFFFAOYSA-N
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Description

AMPA is a compound that is a specific agonist for the AMPA receptor, where it mimics the effects of the neurotransmitter glutamate . The AMPA receptor is an ionotropic transmembrane receptor for glutamate and predominantly Na+ ion channel that mediates fast synaptic transmission in the central nervous system (CNS) .


Synthesis Analysis

The synthesis of a compound similar to AMPA, [11C]BIIB104, was achieved through a three-step nucleophilic [11C]cyanation reaction in one pot, resulting in high radioactivity and radiochemical purity .


Molecular Structure Analysis

AMPA receptors are composed of four types of subunits encoded by different genes, designated as GRIA1 (also named GluA1 or GluR1), GRIA2 (also named GluA2 or GluR2), GRIA3 (Also named GluA3 or GluR3), and GRIA4 (also called GluA4 or GluRA-D2), which combine to form tetramers .


Chemical Reactions Analysis

AMPA receptors are responsible for the majority of fast excitatory synaptic transmission, and their overactivation is potently excitotoxic .


Physical And Chemical Properties Analysis

AMPA receptors are of fundamental importance in the brain. They are responsible for the majority of fast excitatory synaptic transmission .

Scientific Research Applications

1. Development of Novel Conformationally Restricted Analogues

Alpha-amino acids, including alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid, are frequently used in the development of conformationally restricted analogues for medicinal chemistry research. An example of this is the synthesis of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a conformationally restricted (S)-glutamic acid analogue, intended to mimic the folded glutamic acid conformation. This kind of research contributes significantly to understanding and developing new pharmaceuticals (Bunch et al., 2003).

2. Understanding Autoimmune Encephalitis

Alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid is implicated in autoimmune encephalitis. A study reported a case of AMPAR encephalitis with clinical features, diagnosis, and management, highlighting the compound's relevance in understanding neurological conditions (Wang & Xu, 2019).

3. Insights into Agonist Function and Receptor Activation

Research on 5-substituted willardiines interacting with AMPA receptors, which are affected by alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid, provides insights into the molecular basis of agonist potency and efficacy. This research furthers our understanding of how agonists induce conformational changes in receptors (Jin & Gouaux, 2003).

4. Role in Neurological Disorders and Potential Treatments

Alpha-amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid's interaction with AMPA receptors is crucial in the development of potential therapeutic agents for neurological and non-neurological diseases. AMPA receptor antagonists, influenced by this compound, show promise as potent anticonvulsant agents (De Sarro et al., 2005).

5. Potential in Alzheimer's Disease Treatment

The compound's modulation of AMPA receptors is being explored as a potential treatment for cognitive and depressive disorders in Alzheimer's disease patients. This research contributes to the development of new therapeutic strategies for managing Alzheimer's disease (Bernard et al., 2019).

Safety And Hazards

Anti-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) encephalitis, a rare subtype of AE mediated by AMPAR antibodies, was first reported by Lai et al. in 2009. More than half of the patients were characterized by limbic encephalitis (LE), including short-term memory loss, confusion, abnormal behavior, and seizures .

Future Directions

The aim of a study was to measure the brain penetrance and kinetics of BIIB104, a first-in-class AMPA receptor potentiator developed for cognitive impairment associated with schizophrenia . This information is valuable for understanding the potential effects and mechanisms of BIIB104 in the brain .

properties

IUPAC Name

2-amino-2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-2-3(4(7)6(10)11)5(9)8-12-2/h4H,7H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHYCWZNHQMZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998293
Record name Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid

CAS RN

77006-27-0
Record name alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077006270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(3-hydroxy-5-methyl-1,2-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
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alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
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alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
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alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
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alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid
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alpha-Amino-3-(hydroxy)-5-methyl-4-isoxazoleacetic acid

Citations

For This Compound
3
Citations
SB Christensen - 1978 - pascal-francis.inist.fr
Keyword (fr) CYCLE 5 CHAINONS HETEROCYCLE OXYGENE AZOTE RACEMIQUE COMPOSE MESOIONIQUE IBOTENIQUE ACIDE ANALOGUE ISOXAZOLEACETIQUE-4 ACIDE (…
Number of citations: 16 pascal-francis.inist.fr
B Ebert, U Madsen, TN Johansen - Neuroreceptor Mechanisms in …, 2012 - books.google.com
… Alcohols, 61 longer chain alcohols, 61 Allosteric protein, 356 Alpha-amino-3-hydroxy-5-methyl-4isoxazoleacetic acid, 485 Alpha-amino-3-hydroxy-5-methyl-4isoxazolepropionic acid (…
Number of citations: 0 books.google.com
MAT Blaskovich - Journal of medicinal chemistry, 2016 - ACS Publications
Unusual amino acids are fundamental building blocks of modern medicinal chemistry. The combination of readily functionalized amine and carboxyl groups attached to a chiral central …
Number of citations: 395 pubs.acs.org

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